Caryophyllone
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Overview
Description
Beta-Caryophyllene is a natural bicyclic sesquiterpene, primarily found in essential oils of various plants such as cloves, black pepper, and cannabis. It is known for its distinctive spicy and woody aroma. Unlike many other terpenes, beta-Caryophyllene can interact directly with the endocannabinoid system, specifically targeting the cannabinoid receptor type 2 (CB2) without affecting the cannabinoid receptor type 1 (CB1), making it non-psychogenic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Caryophyllene can be synthesized through various methods. One notable method involves the use of sesquiterpene synthase enzymes. For instance, a new sesquiterpene synthase from tobacco has been identified, which can efficiently produce beta-Caryophyllene when overexpressed in engineered Escherichia coli. The process involves the mevalonate (MVA) pathway, and the highest production achieved was 5142 mg/L during fed-batch fermentation with in situ extraction .
Industrial Production Methods
Industrial production of beta-Caryophyllene often involves the extraction from natural sources such as clove oil, black pepper, and cannabis. The extraction process typically includes steam distillation or solvent extraction. Additionally, biotechnological methods using genetically engineered microorganisms like Escherichia coli have shown promise in producing beta-Caryophyllene at a larger scale .
Chemical Reactions Analysis
Types of Reactions
Beta-Caryophyllene undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Caryophyllene Oxide: Formed through oxidation.
Secondary Organic Aerosols (SOA): Formed through ozonolysis, with various oxidized monomers, dimers, and trimers.
Scientific Research Applications
Beta-Caryophyllene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and fragrances.
Biology: Studied for its role in plant stress resistance and communication.
Medicine: Exhibits anti-inflammatory, antioxidant, and analgesic properties.
Industry: Used as a fragrance in the cosmetic industry and as a potential biofuel.
Mechanism of Action
Beta-Caryophyllene exerts its effects primarily through the activation of the cannabinoid receptor type 2 (CB2). This activation leads to various biological responses, including anti-inflammatory and analgesic effects. It also activates peroxisome proliferator-activated receptors alpha (PPAR-α) and gamma (PPAR-γ), which play roles in lipid metabolism and anti-inflammatory responses . Additionally, beta-Caryophyllene influences the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in oxidative stress responses .
Comparison with Similar Compounds
Beta-Caryophyllene is often compared with other sesquiterpenes such as:
Alpha-Caryophyllene: Another isomer with similar properties but different structural configuration.
Caryophyllene Oxide: An oxidized form of beta-Caryophyllene with distinct biological activities.
Humulene: Another sesquiterpene found in hops and cannabis, known for its anti-inflammatory properties.
Beta-Caryophyllene is unique due to its ability to selectively activate the CB2 receptor without affecting the CB1 receptor, making it non-psychogenic and suitable for various therapeutic applications .
Properties
CAS No. |
109119-65-5 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,2R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-11-one |
InChI |
InChI=1S/C15H24O/c1-14(2)8-10-11-9-15(3,6-4-12(10)14)7-5-13(11)16/h10-12H,4-9H2,1-3H3/t10-,11-,12-,15+/m0/s1 |
InChI Key |
JLZBTPJKBKNFEG-JUFZMCDQSA-N |
SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)[C@H](C1)C(=O)CC2 |
Canonical SMILES |
CC1(CC2C1CCC3(CCC(=O)C2C3)C)C |
Synonyms |
eta-caryophyllone caryophyllone |
Origin of Product |
United States |
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